1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride
Description
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride (CAS: 1034558-51-4) is a sulfonic acid-functionalized ionic liquid (IL) with the molecular formula C₇H₁₃ClN₂O₃S and a molecular weight of 240.71 g/mol. It is characterized by a hydrophilic sulfopropyl group attached to the imidazolium core, enhancing its solubility in polar solvents and acidity, making it a versatile catalyst in organic synthesis . Its applications span catalysis, membrane technology, and material science, driven by its tunable physicochemical properties.
Properties
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c1-8-4-5-9(7-8)3-2-6-13(10,11)12;/h4-5,7H,2-3,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLFSTFJPMNJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride (also referred to as [C7H13ClN2O3S]) is an ionic liquid that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound presents potential applications in enzyme stabilization, drug delivery systems, and as a solvent in biochemical assays.
The molecular structure of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride includes a sulfonic acid group, which enhances its solubility and acidity compared to other imidazolium-based ionic liquids. Its molecular weight is approximately 240.71 g/mol, and it is characterized by a high degree of thermal stability and low volatility, making it suitable for diverse applications in both chemistry and biology .
Enzyme Stabilization and Biocatalysis
Research indicates that 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride can stabilize enzymes, enhancing their catalytic efficiency in various biochemical reactions. The ionic nature of the compound creates favorable environments for enzymatic activity, which can lead to improved yields in biocatalytic processes. For instance, studies have shown that this ionic liquid can significantly enhance the stability of lipases, which are crucial for biotransformation processes .
Drug Delivery Systems
The compound's solubility and stability properties make it an attractive candidate for drug delivery applications. Its ability to encapsulate therapeutic agents could improve their bioavailability and efficacy. Ongoing research is exploring its potential as a carrier for hydrophobic drugs, leveraging its ionic characteristics to facilitate the release of active pharmaceutical ingredients .
Interaction with Biological Molecules
The interactions of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride with biomolecules suggest its role in modulating biological pathways. The compound can engage with proteins through hydrogen bonding and electrostatic interactions, potentially influencing enzyme activity or receptor binding .
Case Study 1: Enzyme Stabilization
A study investigated the effect of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride on the stability of various enzymes under different conditions. The results indicated that enzymes treated with this ionic liquid exhibited enhanced thermal stability and retained activity over extended periods compared to controls without the ionic liquid.
Case Study 2: Drug Delivery Efficacy
In another study focusing on drug delivery systems, researchers tested the encapsulation efficiency of hydrophobic drugs using formulations containing 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride. The findings demonstrated a significant improvement in drug release profiles, suggesting that the ionic liquid effectively facilitated the solubilization and controlled release of therapeutic agents.
Comparative Analysis
To better understand the unique properties of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-(propylsulfonic)-imidazolium hydrogen sulfate | C10H20N2O6S | More hydrophobic; less soluble than target compound |
| 1-Methyl-3-(butylsulfonic)-imidazolium chloride | C11H20ClN2O4S | Different anion leading to varied solubility properties |
| 1-Methyl-3-(sulfobutyl)-imidazolium chloride | C10H18ClN2O4S | Higher lipophilicity; different functionalization |
This table highlights how the specific sulfonic acid group in 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride contributes to its enhanced solubility and biological activity compared to other similar compounds.
Scientific Research Applications
Applications in Catalysis
One of the most significant applications of 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride is as a catalyst in organic synthesis. Its ionic nature allows it to facilitate various chemical reactions, including:
- One-Pot Synthesis : This compound has been successfully employed as a catalyst for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, demonstrating its efficiency and green chemistry credentials .
- Conversion of Hemicellulose : It has been utilized in processes converting hemicellulose into C5 sugars (like xylose and arabinose) with yields ranging from 70% to 95%, showcasing its potential in biomass conversion technologies .
Biological Applications
Research indicates that imidazolium salts, including 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride, exhibit notable biological activities:
- Antimicrobial Properties : Studies have shown that similar compounds can inhibit bacterial glycosyl transferases, which are essential for bacterial cell wall synthesis. This suggests potential applications in treating bacterial infections.
Materials Science Applications
In materials science, ionic liquids like 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride are explored for their unique properties:
- Electrolytes for Batteries : The compound has been investigated as a potential electrolyte in lithium-ion batteries due to its ionic conductivity and thermal stability .
Data Table: Comparative Applications of Related Compounds
| Compound Name | Application Area | Key Features |
|---|---|---|
| 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride | Organic synthesis | Efficient catalyst for one-pot reactions |
| 1-Methylimidazolium chloride | Ionic liquid applications | Commonly used but lacks sulfur functionality |
| 1-Methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride | Green catalyst | Used in solvent-free synthesis |
Case Study 1: Dihydropyrimidinone Synthesis
In a study published on the use of ionic liquids as catalysts, 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride was applied in the one-pot synthesis of dihydropyrimidinones. The results indicated high yields and selectivity, emphasizing its effectiveness as a green catalyst .
Case Study 2: Biomass Conversion
Another research effort focused on the conversion of hemicellulose into fermentable sugars using this ionic liquid. The study reported yields between 70% and 95% for C5 sugars, indicating significant potential for biofuel production .
Comparison with Similar Compounds
Structural and Functional Group Variations
1-Methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium Chloride
- Structure : Features a sulfonate group attached via a shorter ethyl chain.
- Applications: Widely used as a Brønsted acidic catalyst in Biginelli reactions and dihydropyrimidinone synthesis, achieving high yields (>85%) and recyclability (up to six cycles) .
- Advantages : Higher acidity due to the direct sulfonate-ethyl linkage, enhancing catalytic efficiency in acid-mediated reactions .
1-Methyl-3-(4-vinylbenzyl)-1H-imidazol-3-ium Chloride
- Structure : Contains a hydrophobic vinylbenzyl group.
- Applications: Incorporated into cellulose acetate propionate (CAP) membranes for propan-2-ol dehydration. Increases membrane swelling in water, ethanol, and isopropanol due to hydrophilic-hydrophobic balance .
- Limitations : Less stable under high-temperature conditions compared to sulfopropyl derivatives.
1-Methyl-3-[3-(triethoxysilyl)propyl]-1H-imidazol-3-ium Chloride
- Structure : Includes a triethoxysilylpropyl group enabling covalent bonding to silica supports.
- Applications : Immobilized on mesoporous SBA-15 for sulfide oxidation catalysis. Achieves moderate to excellent conversions (60–95%) using H₂O₂ as an oxidant .
- Unique Feature : Silane moiety facilitates heterogeneous catalysis, improving recyclability.
1-Methyl-3-(3-methoxypropyl)-1H-imidazol-3-ium Chloride
- Structure : Methoxypropyl substituent instead of sulfopropyl.
- Applications : Serves as a precursor for N-heterocyclic carbene (NHC) ligands in metal complexes. Lower acidity limits catalytic utility but enhances stability in coordination chemistry .
Physicochemical and Catalytic Properties
Preparation Methods
Alkylation with 1,3-Propanesultone
Reagents :
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1-Methylimidazole
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1,3-Propanesultone
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Hydrochloric acid (HCl)
Procedure :
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Zwitterion Formation :
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1-Methylimidazole and 1,3-propanesultone are combined in a 1:1 molar ratio in toluene under reflux (110°C, 16–24 hours).
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The reaction produces a zwitterionic intermediate, 3-methyl-1-(3-sulfopropyl)imidazol-1-ium, which precipitates as a white solid.
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Yield: ~78% (isolated via filtration and drying under vacuum).
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Acidification to Chloride Salt :
Key Data :
Direct Quaternization with Chlorosulfopropyl Halides
Reagents :
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1-Methylimidazole
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3-Chloropropanesulfonyl chloride
Procedure :
-
Alkylation :
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Workup :
Advantages :
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Avoids zwitterion intermediate, reducing reaction steps.
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Higher atom economy compared to the 1,3-propanesultone route.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| 1,3-Propanesultone | 70–78 | 95–98 | Requires anhydrous conditions |
| Chlorosulfopropyl | 65–72 | 90–95 | Handling corrosive reagents |
Notes :
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The 1,3-propanesultone route is more widely reported due to commercial availability of reagents.
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Chlorosulfopropyl methods may generate HCl gas, necessitating controlled environments.
Characterization and Validation
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NMR Spectroscopy :
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Elemental Analysis :
Industrial-Scale Considerations
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Solvent Selection : Toluene or acetonitrile are preferred for their low boiling points and ease of removal.
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Cost Efficiency : 1,3-Propanesultone is cost-prohibitive for large-scale synthesis, making chlorosulfopropyl routes more viable.
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Safety : Both methods require handling corrosive acids (HCl) and sulfonating agents under fume hoods.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves quaternization of 1-methylimidazole with 3-chloropropanesulfonic acid derivatives under reflux in an inert atmosphere. Key parameters include temperature control (~78°C), solvent selection (e.g., acetonitrile), and stoichiometric ratios. Post-synthesis purification via rotoevaporation and vacuum drying improves purity . Yield optimization may require iterative adjustments of reaction time and excess sulfopropyl reagents to drive the reaction to completion.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer :
- ¹H and ¹³C NMR : Identify resonances for the methyl group (~3.0 ppm), sulfopropyl chain protons (multiplet at ~2.5–3.5 ppm), and imidazolium ring protons (downfield shifts due to electron-withdrawing sulfonate) .
- Mass Spectrometry (MS) : Look for molecular ion peaks corresponding to [M-Cl]⁺ and fragmentation patterns confirming the sulfopropyl moiety.
- X-ray Diffraction : Resolves crystal packing and confirms counterion positioning in the lattice .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Avoid exposure to strong oxidizers or high temperatures (>100°C). Conduct periodic stability checks using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition thresholds .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this ionic liquid in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting active sites for catalysis. Combine this with reaction path searches to simulate intermediates and transition states. Experimental validation via kinetic studies (e.g., turnover frequency measurements) bridges computational predictions with observed reactivity .
Q. What strategies are recommended for resolving contradictions between experimental NMR data and computational structural predictions?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (e.g., using GIAO-DFT).
- Solvent Effects : Account for solvent-induced shifts in computational models.
- Isotopic Labeling : Use deuterated analogs to simplify spectral interpretation.
- X-ray Crystallography : Provides unambiguous structural data to reconcile discrepancies .
Q. What are the critical considerations when designing experiments to study the compound’s stability under varying thermal and oxidative conditions?
- Methodological Answer :
- Thermal Stability : Use TGA to determine decomposition onset temperatures. Isothermal aging tests at elevated temperatures quantify degradation rates.
- Oxidative Resistance : Expose the compound to O₂ or H₂O₂ and monitor changes via FTIR (e.g., sulfonate group oxidation) or ion chromatography (chloride release).
- Accelerated Stability Testing : Combine high-temperature and humidity chambers to simulate long-term storage conditions .
Q. How can researchers systematically investigate the compound’s efficacy in membrane-based separation technologies?
- Methodological Answer :
- Membrane Fabrication : Blend the ionic liquid with polymers (e.g., polyvinylidene fluoride) and assess phase compatibility via SEM.
- Permeability Studies : Measure gas or ion transport rates using time-lag methods or electrochemical impedance spectroscopy.
- Selectivity Optimization : Tune sulfopropyl chain length or counterion pairing (e.g., triflate vs. chloride) to enhance separation efficiency .
Q. What advanced analytical approaches are suitable for probing the compound’s interactions with biomolecules or other ionic species?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
